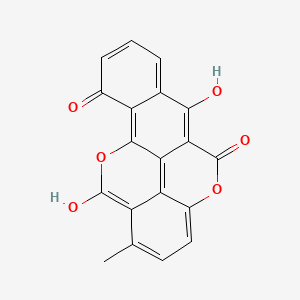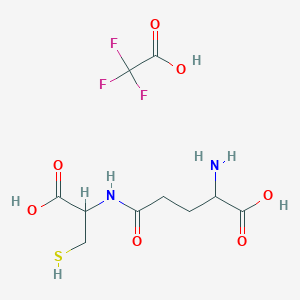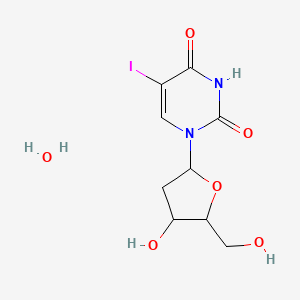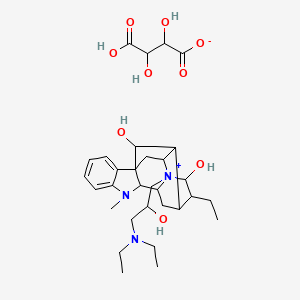
Chartarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chartarin is an unusual bis-lactone aglycone derived from an anthracycline-type polyketide. It is a key component of the antitumor agent chartreusin, which is produced by the bacterium Streptomyces chartreusis. This compound is known for its significant chemotherapeutic activity against various tumor cell lines, including murine P388 and L1210 leukemia, and B16 melanoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chartarin is synthesized through a series of oxidative rearrangements of an anthracycline-type polyketide. The biosynthesis involves the action of type II polyketide synthase (PKS) gene clusters, which are responsible for the formation of the polyketide backbone. The process includes the formation of a linear pathway intermediate, which undergoes further modifications to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces chartreusis cultures. The bacterium is grown in a controlled environment, and the chartreusin compound is extracted and purified. The bis-lactone aglycone this compound is then isolated from chartreusin through chemical or enzymatic methods .
Chemical Reactions Analysis
Types of Reactions: Chartarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone rings in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chartarin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of complex organic molecules.
Biology: It is studied for its role in the biosynthesis of polyketides and its interaction with biological macromolecules.
Medicine: this compound and its derivatives are investigated for their potential as anticancer agents. They have shown significant activity against various tumor cell lines.
Mechanism of Action
Chartarin exerts its effects through several mechanisms:
DNA Binding: this compound binds to DNA, causing radical-mediated single-strand breaks.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Molecular Targets: this compound targets G+C-rich DNA sequences, which are crucial for its antitumor activity.
Comparison with Similar Compounds
Chartarin is unique due to its bis-lactone structure and its potent antitumor activity. Similar compounds include:
Chartreusin: The parent compound of this compound, which also exhibits significant antitumor activity.
Elsamicin A: A natural derivative of chartreusin with improved water solubility.
IST-622: A semisynthetic derivative of chartreusin with better pharmacokinetic properties.
This compound stands out due to its unique structure and its ability to bind to DNA and inhibit topoisomerase II, making it a valuable compound in cancer research and drug development.
Properties
CAS No. |
34170-23-5 |
|---|---|
Molecular Formula |
C19H10O6 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
8,17-dihydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1,4,6,8,12,14,16,19-octaene-3,10-dione |
InChI |
InChI=1S/C19H10O6/c1-7-5-6-10-13-11(7)18(22)25-17-12-8(3-2-4-9(12)20)16(21)15(14(13)17)19(23)24-10/h2-6,21-22H,1H3 |
InChI Key |
DMUDOHBALWPMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2C3=C4C(=C(C5=CC=CC(=O)C5=C4OC(=C13)O)O)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[8,14-dihydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B12298638.png)


![(4E)-4-[(2E,4E)-3,5-bis(1-ethylquinolin-4-yl)penta-2,4-dienylidene]-1-ethyl-quinoline diiodide](/img/structure/B12298649.png)
![1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-](/img/structure/B12298652.png)

![L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester](/img/structure/B12298665.png)
![N,N-dimethyl-5-(pyridin-2-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12298668.png)

![tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B12298681.png)


![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid](/img/structure/B12298703.png)

